N-[2-(4-tert-butylphenoxy)ethyl]acetamide
Description
N-[2-(4-tert-butylphenoxy)ethyl]acetamide is an acetamide derivative characterized by a phenoxyethyl backbone substituted with a bulky tert-butyl group at the para position of the aromatic ring. Its molecular formula is C₁₄H₂₁NO₂, with an average molecular mass of 235.327 g/mol and a monoisotopic mass of 235.157229 g/mol . The compound is identified by multiple nomenclature variants, including N-{2-[4-(2-methyl-2-propanyl)phenoxy]ethyl}acetamide and N-(2-(4-tert-butylphenoxy)ethyl)acetamide . The tert-butyl group confers significant steric hindrance and lipophilicity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(16)15-9-10-17-13-7-5-12(6-8-13)14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBAPSPDWLBSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]acetamide typically involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products include 4-tert-butylphenoxyacetic acid.
Reduction: Products include N-[2-(4-tert-butylphenoxy)ethyl]amine.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-[2-(4-tert-butylphenoxy)ethyl]acetamide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules.
- Reaction Mechanisms : Researchers utilize this compound to study reaction mechanisms due to its ability to undergo various chemical reactions such as oxidation and reduction.
Biology
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Anticancer Research : The compound has been investigated for its potential anticancer effects, with preliminary results suggesting it may inhibit the growth of certain cancer cell lines.
Medicine
- Therapeutic Applications : this compound is being explored for its therapeutic potential in treating diseases such as rheumatoid arthritis and neurodegenerative disorders. Its mechanism of action involves modulation of specific enzymes or receptors, which may lead to improved treatment outcomes.
- Drug Development : The compound's unique structure makes it a valuable candidate in drug discovery programs aimed at targeting specific biological pathways.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals that require specific properties conferred by its chemical structure.
- Material Science : The compound's characteristics are being studied for potential use in developing new materials with unique thermal or mechanical properties.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Facilitates complex molecule creation |
| Biology | Antimicrobial activity | Exhibits significant antibacterial properties |
| Anticancer research | Inhibits growth in various cancer cell lines | |
| Medicine | Therapeutic applications | Potential treatment for rheumatoid arthritis |
| Drug development | Modulates enzyme activity for targeted therapies | |
| Industry | Specialty chemicals production | Used in creating unique chemical products |
| Material science | Investigated for new material properties |
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial potential.
- Anticancer Activity Research : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. This suggests promising anticancer activity that warrants further investigation.
- Drug Development Trials : Preclinical trials have indicated that formulations containing this compound can enhance the bioavailability of certain drugs, improving their therapeutic efficacy in vivo.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and acetamide groups can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenoxyethyl Acetamides with Aromatic Substitutions
- N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide (UCM765): This MT2-selective partial agonist replaces the tert-butyl group with a methoxyphenylamino moiety. The secondary amine and methoxy substituents enhance water solubility compared to the tert-butyl analog but reduce metabolic stability due to susceptibility to oxidative degradation .
- N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide (UCM924): The bromo and fluoro substituents improve metabolic stability and receptor binding affinity.
- N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide (Compound 27): Substitution with an isopropyl group (instead of tert-butyl) reduces steric bulk but maintains moderate lipophilicity. The primary amine on the phenyl ring introduces hydrogen-bonding capability, which may improve solubility and pharmacokinetics .
Heterocyclic and Sulfur-Containing Analogs
- 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide :
Incorporation of a triazole-thioether group and fluorophenyl substituent introduces sulfur-based hydrogen-bond acceptor capacity and enhanced electronic effects. The triazole ring may improve metabolic resistance compared to simple acetamides .
Physicochemical Properties
Key Observations :
- Halogenated analogs (e.g., UCM924) balance lipophilicity and metabolic stability through electron-withdrawing effects.
- Secondary amines (e.g., UCM765) or sulfonyl groups (e.g., piperidinylsulfonyl ) introduce polarity, enhancing solubility but reducing passive diffusion.
Biological Activity
N-[2-(4-tert-butylphenoxy)ethyl]acetamide is a compound of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a phenoxy group attached to an ethyl chain and an acetamide functional group. Its structural formula can be represented as follows:
This unique combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows for the formation of hydrogen bonds and hydrophobic interactions, modulating the activity of these targets. This modulation can lead to various biological effects, including inhibition of inflammatory pathways and cancer cell proliferation .
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation.
2. Anti-inflammatory Activity
The compound has shown significant anti-inflammatory effects in preclinical studies. It appears to inhibit key inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.
3. Anticancer Activity
Studies have highlighted the potential of this compound as an anticancer agent. It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma), showing promising results in reducing cell viability and inducing apoptosis .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted at Tata Memorial Hospital evaluated the anticancer properties of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting moderate potency compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanisms
In a pharmacological study assessing anti-inflammatory activity using a digital plethysmometer, this compound demonstrated significant inhibition of edema formation in animal models, indicating its potential for treating inflammatory diseases .
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | Significant | |
| Anticancer | Promising |
Table 2: Comparative IC50 Values Against Cancer Cell Lines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
